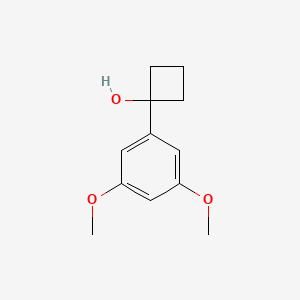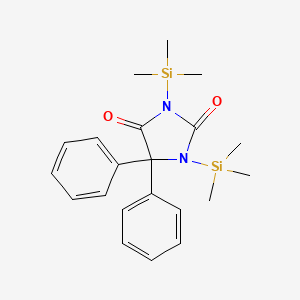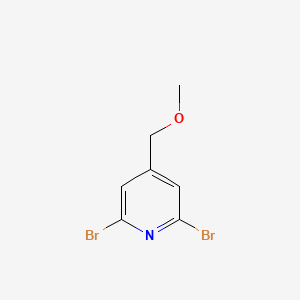![molecular formula C16H15N3O B13939167 n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine: is a chemical compound with the molecular formula C16H15N3O and a molecular weight of 265.31 g/mol This compound is characterized by the presence of a benzoxazole ring substituted with a 4-methylphenyl group and an acetamidine moiety
Métodos De Preparación
The synthesis of n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative.
Substitution with 4-Methylphenyl Group:
Introduction of Acetamidine Moiety: The final step involves the reaction of the benzoxazole derivative with an acetamidine precursor under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine can be compared with other similar compounds, such as:
- n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamide
- n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetonitrile
- n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetohydrazide
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and potential applications
Propiedades
Fórmula molecular |
C16H15N3O |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
N'-[2-(4-methylphenyl)-1,3-benzoxazol-6-yl]ethanimidamide |
InChI |
InChI=1S/C16H15N3O/c1-10-3-5-12(6-4-10)16-19-14-8-7-13(18-11(2)17)9-15(14)20-16/h3-9H,1-2H3,(H2,17,18) |
Clave InChI |
CDQUYIKKIPMDSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
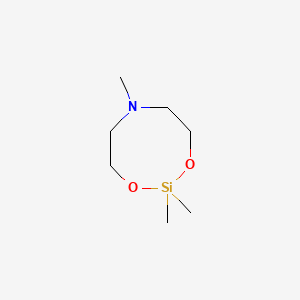
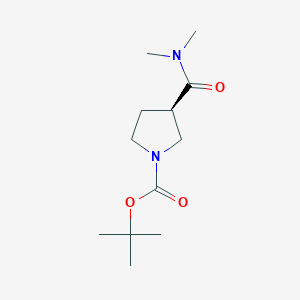
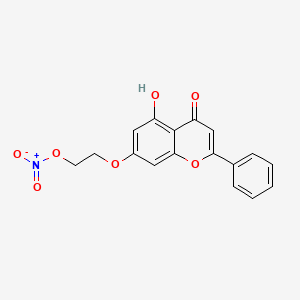

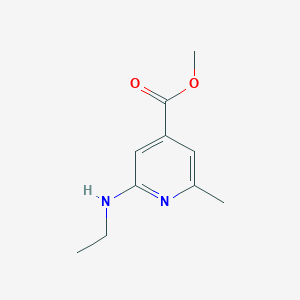
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
